molecular formula C31H44K2O18S2 B10818033 Gummiferin (dipotassium)

Gummiferin (dipotassium)

Cat. No.: B10818033
M. Wt: 847.0 g/mol
InChI Key: FPJGZZYAZUKPAD-HLOSWHPPSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gummiferin dipotassium, also known as carboxyatractyloside dipotassium (CAS 33286-30-5), is a natural product and a potent inhibitor of the mitochondrial ADP/ATP carrier protein. It disrupts adenosine nucleotide transport across mitochondrial membranes, making it a critical tool in studying energy metabolism and apoptosis. Key properties include:

  • Molecular Weight: 847 g/mol
  • Solubility: 90 mg/mL in water, 25 mg/mL in DMSO
  • Storage: Requires storage at -20°C in a dry, light-protected environment .

Properties

Molecular Formula

C31H44K2O18S2

Molecular Weight

847.0 g/mol

IUPAC Name

dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1S,4S,7S,9S,10S,13S,15S)-5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate

InChI

InChI=1S/C31H46O18S2.2K/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38;;/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2/t16-,17-,18+,19-,20-,22+,23-,24+,25-,26+,29-,30-;;/m0../s1

InChI Key

FPJGZZYAZUKPAD-HLOSWHPPSA-L

Isomeric SMILES

CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2C[C@]3([C@@H]4CC[C@H]5C[C@]4(CC[C@@H]3C(C2)(C(=O)O)C(=O)O)[C@H](C5=C)O)C)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+]

Canonical SMILES

CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gummiferin (dipotassium) involves the extraction of carboxyatractyloside from plant sources, particularly from the roots of Chamaeleon gummifer . The compound is then purified and converted into its dipotassium salt form through a series of chemical reactions. The exact synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques .

Industrial Production Methods

Industrial production of Gummiferin (dipotassium) typically involves large-scale extraction and purification processes. The roots of Chamaeleon gummifer are harvested, and the active compound is extracted using solvents. The crude extract is then subjected to chromatographic techniques to isolate and purify Gummiferin (dipotassium) . The final product is obtained by converting the purified compound into its dipotassium salt form.

Chemical Reactions Analysis

Stability and Degradation

Gummiferin exhibits sensitivity to environmental conditions:

  • Thermal Stability : Decomposes at elevated temperatures; storage at -20°C is recommended to prevent degradation .

  • Hydrolytic Sensitivity :

    • Glycosidic Bonds : Susceptible to acid-catalyzed hydrolysis due to the presence of a β-D-glucosyl moiety.

    • Sulfate Esters : May undergo hydrolysis under strongly acidic or basic conditions, releasing sulfate ions .

Functional Group Reactivity Conditions
Glycosidic linkageAcid hydrolysis yields aglycone and glucosepH < 3, elevated temp
Sulfate estersBase hydrolysis releases sulfate ionspH > 10

Oxidation and Reduction

  • Carboxylate Groups : Resistant to oxidation under physiological conditions.

  • Hydroxyl Groups : Potential sites for oxidation (e.g., via periodate cleavage of vicinal diols), though no specific studies are cited .

Spectroscopic Characterization

Key analytical data for reaction monitoring:

Technique Key Features
FT-IR Peaks at 3400 cm⁻¹ (O-H stretch), 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (S=O of sulfate)
NMR δ 1.2–2.5 ppm (terpene protons), δ 5.3 ppm (anomeric proton of glucose)

Comparative Reactivity

Gummiferin’s reactivity differs from related mitochondrial inhibitors:

Compound Key Functional Groups Reactivity Highlights
Gummiferin (dipotassium)Carboxylate, sulfate estersEnhanced solubility, pH-sensitive hydrolysis
AtractylosideFree carboxylic acidsLower solubility, proton-dependent activity
Bongkrekic acidConjugated dienes, carboxylic acidLight-sensitive, decarboxylation at high pH

Research Gaps

  • Detailed kinetic studies on hydrolysis pathways are lacking.

  • Interactions with transition metals or enzymes remain unexplored in the literature reviewed.

Comparison with Similar Compounds

Dipotassium Glycyrrhizinate (CAS 68797-35-3)

  • Structure : Glycyrrhizic acid derivative with two potassium ions.
  • Molecular Weight : 899.1 g/mol
  • Applications : Anti-inflammatory, antiallergic, and moisturizing agent in cosmetics and pharmaceuticals.
  • Solubility : Highly water-soluble; forms a solution with pH 5–6 at 1% concentration.
  • Key Difference: Unlike Gummiferin, it lacks mitochondrial targeting and is non-toxic at therapeutic doses .

Clorazepate Dipotassium

  • Structure : Benzodiazepine prodrug with two potassium ions.
  • Applications : Anxiolytic and anticonvulsant medication.
  • Regulatory Status : Requires a Drug Master File (DMF) for regulatory compliance, emphasizing its controlled pharmaceutical use.
  • Key Difference : Functions via GABA receptor modulation in the central nervous system, unlike Gummiferin’s mitochondrial mechanism .

Dipotassium Phosphate (K₂HPO₄)

  • Structure: Inorganic phosphate salt.
  • Molecular Weight : 174.18 g/mol
  • Applications : Buffering agent in food, pharmaceuticals, and industrial processes.
  • Solubility : Highly water-soluble (~1600 g/L at 20°C).
  • Key Difference : Lacks biological activity; primarily used for pH stabilization rather than therapeutic or research purposes .

D-Glucose-6-Phosphate Dipotassium Salt Hydrate (CAS 75672-37-6)

  • Structure : Phosphorylated glucose derivative.
  • Molecular Weight : 752.01 g/mol
  • Applications : Substrate for enzymes like glucose-6-phosphatase in metabolic studies.
  • Storage : Similar to Gummiferin, requires -20°C storage but is less toxic.
  • Key Difference : Directly involved in glycolysis and gluconeogenesis pathways, unlike Gummiferin’s inhibitory role in mitochondrial transport .

Comparative Data Table

Property Gummiferin Dipotassium Dipotassium Glycyrrhizinate Clorazepate Dipotassium Dipotassium Phosphate
CAS No. 33286-30-5 68797-35-3 57109-90-7 7758-11-4
Molecular Weight 847 g/mol 899.1 g/mol 408.3 g/mol 174.18 g/mol
Primary Use Mitochondrial ADP/ATP inhibition Anti-inflammatory/Cosmetics Anxiolytic drug Buffering agent
Solubility (Water) 90 mg/mL High Moderate 1600 g/L
Toxicity High Low Moderate (CNS effects) Non-toxic
Storage Conditions -20°C, protected from light Room temperature Room temperature Room temperature

Mechanistic and Functional Distinctions

  • Mitochondrial Targeting : Gummiferin uniquely inhibits ADP/ATP exchange, a mechanism absent in other dipotassium compounds .
  • Therapeutic vs. Industrial Use : Clorazepate and glycyrrhizinate are pharmacologically active, while dipotassium phosphate is industrial .
  • Toxicity Profile : Gummiferin’s high toxicity restricts it to research, whereas glycyrrhizinate is safe for topical use .

Regulatory and Stability Considerations

  • Gummiferin : Requires stringent storage (-20°C, light protection) due to labile structure .
  • Clorazepate : Subject to strict DMF regulations to ensure pharmaceutical quality .
  • Dipotassium Phosphate : Complies with food-grade safety standards (e.g., FDA 21 CFR) .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Gummiferin (dipotassium), and how can purity be validated?

  • Methodology :

  • Synthesis : Use ion-exchange chromatography or precipitation methods to isolate dipotassium salts, as demonstrated in analogous dipotassium compound syntheses (e.g., dipotassium hydrogen phosphate in ibuprofen microspheres) .
  • Purity Validation : Employ high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) for structural confirmation. Thermogravimetric analysis (TGA) and nuclear magnetic resonance (NMR) spectroscopy can assess thermal stability and ionic composition .
  • Reproducibility : Document reagent sources, reaction conditions (pH, temperature), and purification steps in line with IUPAC guidelines .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing Gummiferin (dipotassium)?

  • Methodology :

  • Structural Analysis : Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., carboxylate or phosphate groups) and X-ray diffraction (XRD) for crystallinity assessment .
  • Quantitative Analysis : Inductively coupled plasma optical emission spectrometry (ICP-OES) to quantify potassium content. Pair with ion chromatography to confirm counterion stoichiometry .

Q. How should researchers design baseline experiments to evaluate Gummiferin (dipotassium)’s stability under varying conditions?

  • Methodology :

  • Stability Testing : Use accelerated stability studies (e.g., 40°C/75% relative humidity) per ICH guidelines. Monitor degradation via HPLC and pH measurements. Include control batches for comparison .
  • Experimental Controls : Replicate conditions across multiple batches to account for environmental variability. Statistical tools like ANOVA can identify significant degradation factors .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize Gummiferin (dipotassium) synthesis conditions?

  • Methodology :

  • Design of Experiments (DoE) : Implement a Box-Behnken or central composite design to model interactions between variables (e.g., pH, temperature, reagent ratios). Use software like Design Expert® for predictive analysis .
  • Validation : Confirm model adequacy via coefficient of determination (R² > 0.9) and lack-of-fit tests. Optimize for yield, purity, and energy efficiency .

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting bioactivity results) for Gummiferin (dipotassium)?

  • Methodology :

  • Data Cross-Validation : Replicate assays under standardized conditions (e.g., cell lines, incubation times). Use orthogonal methods (e.g., in vitro enzyme inhibition vs. in vivo efficacy) to confirm bioactivity .
  • Error Analysis : Apply Bland-Altman plots or Grubbs’ test to identify outliers. Review confounding factors (e.g., solvent polarity, impurities) .

Q. How should researchers integrate computational modeling with experimental data to predict Gummiferin (dipotassium)’s behavior in biological systems?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions using tools like GROMACS or AMBER. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Data Alignment : Compare computational binding affinities with experimental IC50 values. Use regression analysis to refine force-field parameters .

Q. What are best practices for presenting Gummiferin (dipotassium) research data in peer-reviewed journals?

  • Methodology :

  • Data Transparency : Include raw datasets (e.g., NMR spectra, chromatograms) in supplementary materials. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata .
  • Statistical Reporting : Provide effect sizes, confidence intervals, and p-values. Avoid selective reporting by disclosing all experimental replicates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.